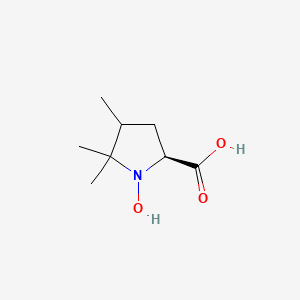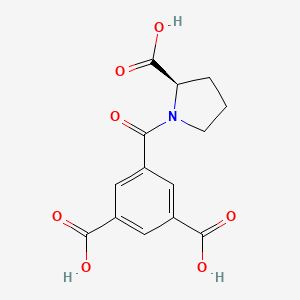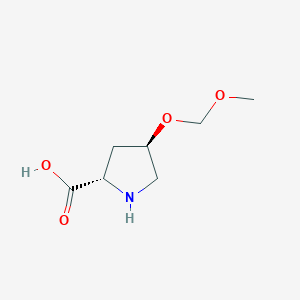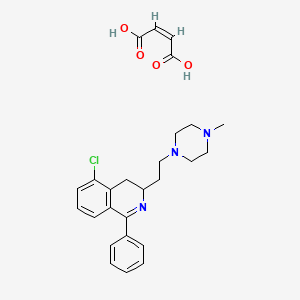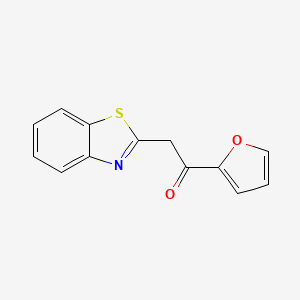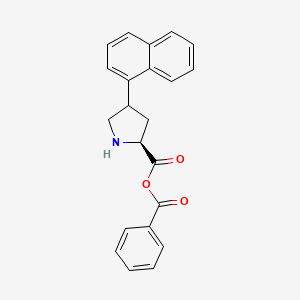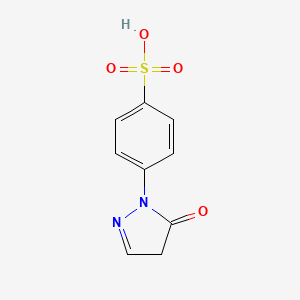
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is a heterocyclic compound that features a pyrazole ring fused with a benzenesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the yields range from 78% to 92% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials would be key considerations for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted pyrazole compounds.
Scientific Research Applications
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for metal ion detection.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its structural properties.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is likely due to its ability to disrupt bacterial cell walls or interfere with essential enzymes . The compound’s fluorescent properties are attributed to its ability to form stable complexes with metal ions, which can be detected through changes in fluorescence intensity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid
- 4-(5-Oxo-3-phenyl-2,5-dihydro-1H-pyrazol-1-yl)benzoic acid
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
Uniqueness
4-(5-Oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to act as a fluorescent probe and its potential antimicrobial activity set it apart from other similar compounds.
Properties
CAS No. |
34797-30-3 |
|---|---|
Molecular Formula |
C9H8N2O4S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
4-(5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid |
InChI |
InChI=1S/C9H8N2O4S/c12-9-5-6-10-11(9)7-1-3-8(4-2-7)16(13,14)15/h1-4,6H,5H2,(H,13,14,15) |
InChI Key |
KWRIUSHKXZNKQX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


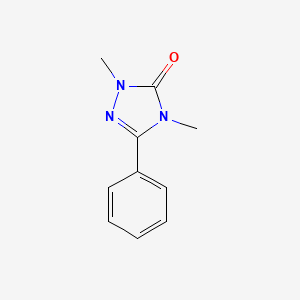
![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
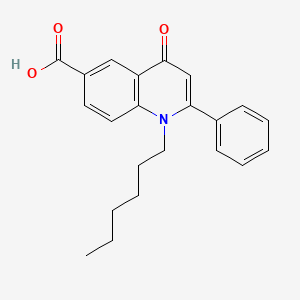

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)
